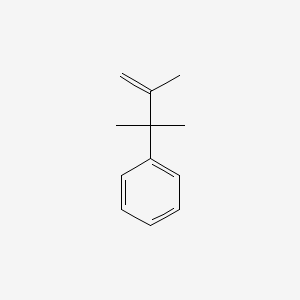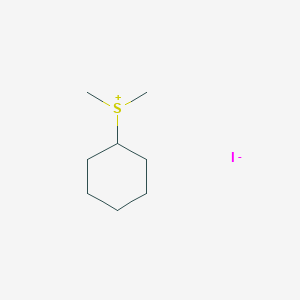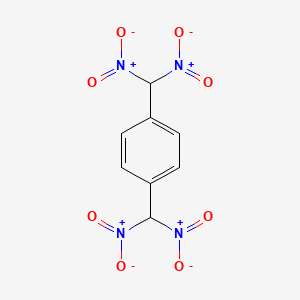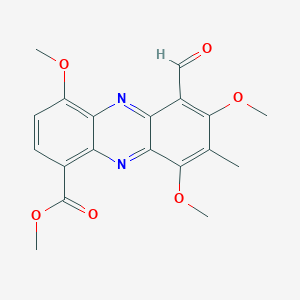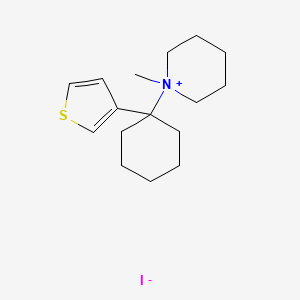
1-Methyl-1-(1-(3-thienyl)cyclohexyl)piperidinium, iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1-(1-(3-thienyl)cyclohexyl)piperidinium, iodide is a complex organic compound that features a piperidinium core substituted with a thienyl group and a cyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1-(1-(3-thienyl)cyclohexyl)piperidinium, iodide typically involves the reaction of 1-(3-thienyl)cyclohexylamine with methyl iodide in the presence of a base. The reaction conditions often include:
- Solvent: Anhydrous ethanol or acetonitrile
- Temperature: Room temperature to 60°C
- Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
化学反応の分析
Types of Reactions: 1-Methyl-1-(1-(3-thienyl)cyclohexyl)piperidinium, iodide undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding piperidine derivative.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in aqueous or alcoholic medium.
Major Products:
Oxidation: Sulfoxides or sulfones
Reduction: Piperidine derivatives
Substitution: Corresponding halide or hydroxide derivatives
科学的研究の応用
1-Methyl-1-(1-(3-thienyl)cyclohexyl)piperidinium, iodide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-Methyl-1-(1-(3-thienyl)cyclohexyl)piperidinium, iodide involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The pathways involved include:
Binding to Receptors: The thienyl and cyclohexyl groups may enhance binding affinity to specific receptors.
Signal Transduction: Modulation of receptor activity can lead to changes in intracellular signaling pathways.
類似化合物との比較
- 1-(2-Methyl-1,1-dioxido-3-thietanyl)piperidine
- 1-(1,1-Dioxido-3-thietanyl)piperidine
- 1-(4-Methyl-2-thienyl)cyclohexyl)piperidine hydrochloride
Comparison: 1-Methyl-1-(1-(3-thienyl)cyclohexyl)piperidinium, iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.
特性
CAS番号 |
21602-50-6 |
|---|---|
分子式 |
C16H26INS |
分子量 |
391.4 g/mol |
IUPAC名 |
1-methyl-1-(1-thiophen-3-ylcyclohexyl)piperidin-1-ium;iodide |
InChI |
InChI=1S/C16H26NS.HI/c1-17(11-6-3-7-12-17)16(9-4-2-5-10-16)15-8-13-18-14-15;/h8,13-14H,2-7,9-12H2,1H3;1H/q+1;/p-1 |
InChIキー |
FUOPLBCOTQBKGY-UHFFFAOYSA-M |
正規SMILES |
C[N+]1(CCCCC1)C2(CCCCC2)C3=CSC=C3.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


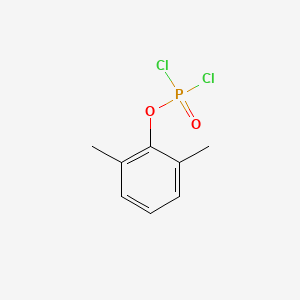
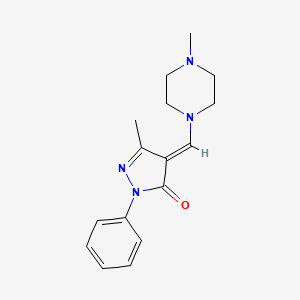
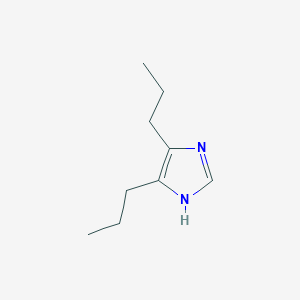
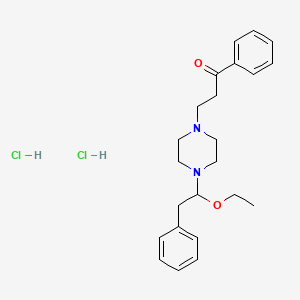

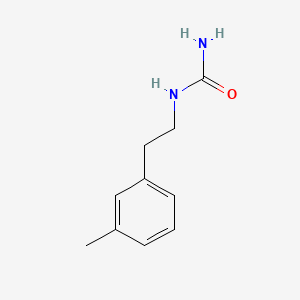
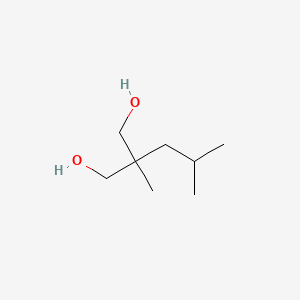
![Diethyl [3-(trichlorosilyl)propyl]propanedioate](/img/structure/B14701656.png)
![1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione](/img/structure/B14701664.png)
